molecular formula C12H20 B050638 1-Ethyladamantane CAS No. 770-69-4

1-Ethyladamantane

Cat. No.: B050638
CAS No.: 770-69-4
M. Wt: 164.29 g/mol
InChI Key: LXTHCCWEYOKFSR-UHFFFAOYSA-N
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Description

1-Ethyladamantane is an organic compound with the molecular formula C12H20. It belongs to the adamantane family, which is characterized by a tricyclic structure composed of three fused cyclohexane rings. This compound is known for its unique stability and rigidity, making it an interesting subject for various scientific studies and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethyladamantane can be synthesized through the alkylation of adamantane. One common method involves the use of aluminum chloride as a catalyst in the presence of ethylene. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the catalytic hydrogenation of perhydroacenaphthene. This process is carried out in large reactors where the reaction conditions, such as temperature and pressure, are meticulously controlled to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-Ethyladamantane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Ethyladamantane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyladamantane and its derivatives often involves interactions with biological membranes and proteins. For instance, memantine, an adamantane derivative, acts as an NMDA receptor antagonist, modulating the activity of glutamate in the brain. This helps in reducing excitotoxicity, which is implicated in neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. Its ethyl group enhances its solubility in organic solvents and modifies its reactivity compared to other adamantane derivatives .

Properties

IUPAC Name

1-ethyladamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20/c1-2-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTHCCWEYOKFSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30335019
Record name 1-Ethyladamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

770-69-4
Record name 1-Ethyladamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The same experiment as described in 2th line from the bottom in Table 5 of Example 5 was carried out except that perhydroacenaphthene prepared by hydrogenation of acenaphthene was used in place of TMN. Conversion rate of perhydroacenaphthene was 75.4%, and 1,3-dimethyladamantane and 1-ethyladamantane were obtained at 33.0% and 47.1% of selectivity and at 24.9% and 35.0% of yield respectively. Moreover, when amounts of catalyst was increased from 2 g to 4 g, conversion rate of perhydroacenaphthene was 85.6%, and 1,3-dimethyladamantane and 1-ethyladamantane were obtained at 45.2% and 6.6% of selectivity and at 38.7% and 5.7% of yield respectively.
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Synthesis routes and methods II

Procedure details

The same experiment as described in 2th line from the bottom in Table 5 of Example 5 was carried out except that perhydroacenaphthene prepared by hydrogenation of acenaphthene was used in place of TMN. Conversion rate of perhydroacenaphthene was 75.4%, and 1,3-dimethyladamantane and 1-ethyladamantane were obtained at 33.0% and 47.1% of selectivity and at 24.9% and 35.0% of yield respectively. Moreover, when amounts of catalyst was increased from 2 g to 4 g, conversion rate of perhydroacenaphthene was 85.6%, and 1,3-dimethyladamantane and 1-ethyladamantane were obtained at 45.2% and 6.6% of selectivity and at 38.7% and 5.7% of yield respectively.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the typical reaction pathways of 1-ethyladamantane during anodic oxidation?

A1: The anodic oxidation of this compound can proceed through two main pathways: proton loss or fragmentation. In the presence of trifluoroacetic acid or acetonitrile, the initial step involves the formation of a charge-delocalized cation radical []. While simpler alkyladamantanes like this compound primarily undergo deprotonation from the cation radical, bulkier substituents on the adamantane cage can shift the reaction towards fragmentation of a carbon-carbon bond []. This competition is governed by the stability of the resulting carbocation, with fragmentation being favored when a tertiary carbocation can be formed.

Q2: How does this compound behave in binary mixtures with alcohols, and what insights do these mixtures provide about its potential applications?

A3: Studies on binary mixtures of this compound with 1-heptanol and cyclohexylmethanol provide valuable insights into its physicochemical properties and potential applications []. Measurements of density, viscosity, refractive index, and surface tension across different temperatures and compositions reveal deviations from ideal behavior []. These deviations, quantified through excess molar volume, viscosity deviation, molar refraction deviation, and surface tension deviation, highlight the presence of molecular interactions between this compound and the alcohols []. This data contributes to a fundamental understanding of adamantane derivatives as potential components in high energy-density hydrocarbon fuels [].

Q3: Has the catalytic oxidation of this compound been investigated, and what are the key findings?

A4: The catalytic oxidation of this compound has been studied using hydrogen peroxide as the oxidant and iron-pyridine complexes as catalysts []. This system utilizes atomic hydrogen generated by a palladium membrane to reduce iron in the catalytic complex []. Interestingly, oxidation occurs not only at the tertiary and secondary carbon atoms of the adamantane nucleus but also at the primary carbon atoms of the ethyl group []. Notably, alcohols are the major products of this reaction, exceeding the yield of ketones []. This selectivity towards alcohol formation highlights the potential for controlling the oxidation process through catalyst design and reaction conditions.

Q4: What analytical techniques are commonly employed to study this compound and related compounds?

A6: Analyzing this compound and similar compounds often relies on techniques such as gas chromatography-mass spectrometry (GC-MS). In the context of crude oil analysis, this method helps identify and quantify various diamondoids, including this compound []. Researchers utilize specific mass-to-charge ratios (m/z) to identify different diamondoid species within complex mixtures []. For example, the presence of this compound is typically indicated by a prominent peak at m/z 135 []. This analytical approach enables researchers to investigate the distribution and abundance of diamondoids in various samples, providing insights into geological processes and petroleum formation.

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